2-Amino-4-isopropylthiazole-5-carboxylic acid
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Overview
Description
2-Amino-4-isopropylthiazole-5-carboxylic acid is an organic compound with the molecular formula C7H10N2O2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a thioamide and a carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isopropylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
2-Amino-4-isopropylthiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-4-isopropylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt the normal function of cancer cells, leading to their death. Additionally, it may interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminothiazole
- 4-Isopropylthiazole
- 5-Carboxythiazole
Uniqueness
2-Amino-4-isopropylthiazole-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry. Additionally, its isopropyl substituent provides steric hindrance, which can influence its biological activity and selectivity towards specific molecular targets.
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-amino-4-propan-2-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-3(2)4-5(6(10)11)12-7(8)9-4/h3H,1-2H3,(H2,8,9)(H,10,11) |
InChI Key |
PCAXNYVJSPUJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N)C(=O)O |
Origin of Product |
United States |
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